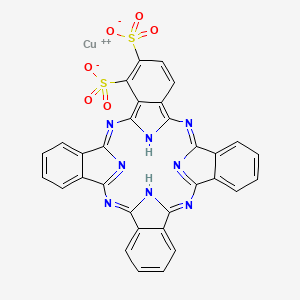

Copper phthalocyanine disulfonicacid

Description

Copper phthalocyanine disulfonic acid (CAS 29188-28-1; EC 249-494-1) is a sulfonated derivative of copper phthalocyanine, characterized by two sulfonic acid (-SO₃H) groups attached to its aromatic macrocyclic structure . This modification enhances its water solubility and electrochemical activity, making it a versatile intermediate in industrial and research applications. Key uses include:

- Corrosion Protection: When doped into polyaniline, it significantly improves corrosion resistance in coatings, as demonstrated by electrochemical impedance spectroscopy (EIS) showing a 90% reduction in corrosion rate compared to undoped polyaniline .

- Photosensitive Materials: Its 18π-electron conjugated structure allows tunable excitation wavelengths, relevant for photodynamic therapy and light-induced chemical applications (LiCA) .

- Market Relevance: Global consumption data (1997–2046) highlight its role as a chemical intermediate, with applications spanning dyes, coatings, and specialty materials .

Properties

Molecular Formula |

C32H16CuN8O6S2 |

|---|---|

Molecular Weight |

736.2 g/mol |

IUPAC Name |

copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6-disulfonate |

InChI |

InChI=1S/C32H18N8O6S2.Cu/c41-47(42,43)22-14-13-21-23(24(22)48(44,45)46)32-39-30-20-12-6-5-11-19(20)28(37-30)35-26-16-8-2-1-7-15(16)25(33-26)34-27-17-9-3-4-10-18(17)29(36-27)38-31(21)40-32;/h1-14H,(H,41,42,43)(H,44,45,46)(H2,33,34,35,36,37,38,39,40);/q;+2/p-2 |

InChI Key |

VYSXSJKOSYMTMW-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC(=C(C6=C(N5)N=C7C8=CC=CC=C8C(=N7)N=C2N3)S(=O)(=O)[O-])S(=O)(=O)[O-])C9=CC=CC=C94.[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper phthalocyanine disulfonic acid can be synthesized through the sulfonation of copper phthalocyanine. This process typically involves reacting copper phthalocyanine with sulfuric acid under high-temperature conditions. The reaction proceeds as follows: [ \text{CuPc} + 2 \text{H}_2\text{SO}_4 \rightarrow \text{CuPc(SO}_3\text{H)}_2 ]

Industrial Production Methods: In industrial settings, the synthesis is carried out in large reactors where copper phthalocyanine is treated with fuming sulfuric acid. The reaction mixture is then cooled, and the product is precipitated by adding water or an organic solvent. The precipitate is filtered, washed, and dried to obtain pure copper phthalocyanine disulfonic acid .

Chemical Reactions Analysis

Types of Reactions: Copper phthalocyanine disulfonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of phthalocyanine derivatives with different oxidation states.

Substitution: The sulfonic acid groups can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Reduced phthalocyanine derivatives.

Substitution: Functionalized phthalocyanine compounds

Scientific Research Applications

Copper phthalocyanine disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper phthalocyanine disulfonic acid involves its ability to interact with various molecular targets and pathways:

Catalysis: Acts as a catalyst by providing a surface for reactions to occur, facilitating electron transfer processes.

Photodynamic Therapy: Generates reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.

Electronic Applications: Functions as a semiconductor material, facilitating charge transfer in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

Copper phthalocyanine disulfonic acid is compared below with structurally related phthalocyanines, focusing on solubility, substituents, applications, and regulatory status.

Table 1: Key Properties of Copper Phthalocyanine Derivatives

Structural and Functional Differences

- Solubility : Sulfonic acid groups confer water solubility to copper phthalocyanine disulfonic acid, unlike unmodified copper phthalocyanine (Pigment Blue 15), which is insoluble and used as a pigment .

- Electrochemical Activity : The sulfonic acid groups enable doping into conductive polymers (e.g., polyaniline), enhancing charge transfer and corrosion inhibition .

- Photodynamic Applications : Compared to zinc phthalocyanine, copper phthalocyanine disulfonic acid exhibits broader absorption in the visible spectrum but lower singlet oxygen quantum yields, limiting its efficacy in photodynamic therapy .

Regulatory and Toxicity Profiles

- Copper Phthalocyanine Disulfonic Acid : Exempt from the U.S. EPA’s Toxic Release Inventory (TRI) when substituted exclusively with hydrogen, bromine, or chlorine, as per SARA Title III . However, its sulfonic acid groups may require specific handling in industrial settings.

- Pigment Blue 15 : Delisted from TRI in 1993 due to low bioavailability of copper in its structure .

Corrosion Inhibition

- Doping 5 wt% copper phthalocyanine disulfonic acid into polyaniline increased coating adhesion by 40% and reduced corrosion current density ($i_{corr}$) from $1.2 \times 10^{-5}$ A/cm² to $3.5 \times 10^{-7}$ A/cm² in saline environments .

Market Trends

- The compound’s global market is projected to grow at 4.2% CAGR (2020–2046), driven by demand in Asia-Pacific for advanced coatings and electronics .

Limitations

- Lower thermal stability compared to halogenated derivatives (e.g., chlorinated copper phthalocyanines), limiting high-temperature applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.